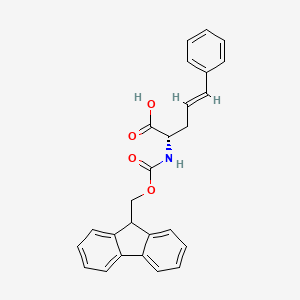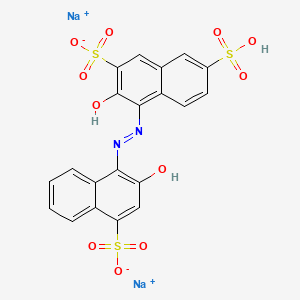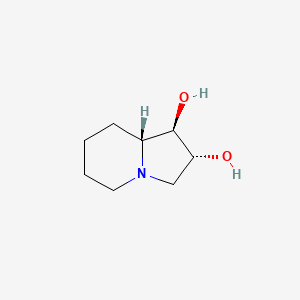
(Pentamethylcyclopentadienyl)(N-propylcyclopentadienyl)zirconium dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Pentamethylcyclopentadienyl)(N-propylcyclopentadienyl)zirconium dichloride is a metallocene compound featuring zirconium as the central metal atom. This compound is of significant interest in organometallic chemistry due to its unique structure and reactivity. It is often used as a catalyst in polymerization reactions, particularly in the production of polyolefins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Pentamethylcyclopentadienyl)(N-propylcyclopentadienyl)zirconium dichloride typically involves the reaction of zirconium tetrachloride with pentamethylcyclopentadiene and N-propylcyclopentadiene. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products. The general reaction scheme is as follows:
ZrCl4+C5(CH3)5H+C5H4C3H7→(C5(CH3)5)(C5H4C3H7)ZrCl2+2HCl
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for higher yield and purity. The process may include steps such as purification by recrystallization or sublimation to remove impurities and achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo substitution reactions where the chloride ligands are replaced by other ligands such as alkyl or aryl groups.
Oxidation and Reduction: The zirconium center can participate in redox reactions, although these are less common compared to substitution reactions.
Polymerization Catalysis: It acts as a catalyst in olefin polymerization, facilitating the formation of long-chain polymers.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and Grignard reagents. The reactions are typically carried out in non-aqueous solvents under inert atmosphere.
Polymerization: The compound is used in conjunction with co-catalysts such as methylaluminoxane (MAO) under controlled temperature and pressure conditions.
Major Products
Substitution Reactions: The major products are substituted zirconium complexes.
Polymerization: The primary products are polyolefins such as polyethylene and polypropylene.
Scientific Research Applications
Chemistry
In chemistry, (Pentamethylcyclopentadienyl)(N-propylcyclopentadienyl)zirconium dichloride is extensively used as a catalyst in the polymerization of olefins. Its ability to produce polymers with specific properties makes it valuable in materials science.
Biology and Medicine
While its direct applications in biology and medicine are limited, the polymers produced using this catalyst can be used in biomedical devices and drug delivery systems.
Industry
Industrially, this compound is crucial in the production of high-density polyethylene (HDPE) and isotactic polypropylene, which are used in a wide range of products from packaging materials to automotive parts.
Mechanism of Action
The compound acts as a catalyst by coordinating with olefin monomers, facilitating their insertion into the growing polymer chain. The mechanism involves the formation of a zirconium-olefin complex, followed by migratory insertion of the olefin into the zirconium-carbon bond. This process repeats, leading to the formation of long polymer chains.
Comparison with Similar Compounds
Similar Compounds
- Bis(cyclopentadienyl)zirconium dichloride
- (Cyclopentadienyl)(tetramethylcyclopentadienyl)zirconium dichloride
- (Cyclopentadienyl)(1,3-dimethylcyclopentadienyl)zirconium dichloride
Uniqueness
Compared to similar compounds, (Pentamethylcyclopentadienyl)(N-propylcyclopentadienyl)zirconium dichloride offers unique steric and electronic properties due to the presence of the pentamethylcyclopentadienyl and N-propylcyclopentadienyl ligands. These properties can influence the catalyst’s activity and selectivity in polymerization reactions, making it a valuable tool in the synthesis of specialized polymers.
Properties
InChI |
InChI=1S/C10H15.C8H11.2ClH.Zr/c1-6-7(2)9(4)10(5)8(6)3;1-2-5-8-6-3-4-7-8;;;/h1-5H3;3-4,6-7H,2,5H2,1H3;2*1H;/q;;;;+2/p-2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTOBDBOFWQAQJ-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[C]1[CH][CH][CH][CH]1.C[C]1[C]([C]([C]([C]1C)C)C)C.Cl[Zr]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26Cl2Zr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B1142868.png)

![3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1142872.png)
